2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride

Catalog No.
S13124400
CAS No.
1172287-68-1
M.F
C11H12Cl2N2
M. Wt
243.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-chloro-3,8-dimethylquinoline hydrochlori...

CAS Number

1172287-68-1

Product Name

2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride

IUPAC Name

5-chloro-3,8-dimethylquinolin-2-amine;hydrochloride

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

InChI

InChI=1S/C11H11ClN2.ClH/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8;/h3-5H,1-2H3,(H2,13,14);1H

InChI Key

YVGLVFNMMAXQHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C.Cl

2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride is a chemical compound characterized by the molecular formula C11H12ClN2·HCl and a molecular weight of 243.13 g/mol. This compound is a derivative of quinoline, which is a bicyclic aromatic compound containing nitrogen. Its unique structure features an amino group at the 2-position and a chloro group at the 5-position, along with methyl groups at the 3 and 8 positions on the quinoline ring. This specific arrangement contributes to its distinct chemical properties and reactivity, making it valuable in various applications, particularly in medicinal chemistry and organic synthesis.

  • Oxidation: This compound can be oxidized to form quinoline N-oxides using agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can yield different amine derivatives, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions, utilizing nucleophiles like amines or thiols under basic or acidic conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acidic conditions.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Halogens or nucleophiles in the presence of a catalyst.

Research indicates that 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride exhibits potential biological activities, particularly antimicrobial and anticancer properties. The mechanism of action involves interactions with specific enzymes or receptors within biological systems, potentially leading to inhibition or activation of various cellular pathways. Ongoing studies aim to elucidate these interactions further and explore its therapeutic potential.

The synthesis of 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride typically involves:

  • Chlorination of 3,8-dimethylquinoline: This step employs chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Amination: The chlorinated product undergoes amination using ammonia or amine derivatives under controlled temperature and pressure conditions.

In industrial settings, these processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride finds applications in various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is under investigation for its potential antimicrobial and anticancer activities.
  • Medicine: Research is ongoing to explore its role as a pharmaceutical intermediate.
  • Industry: It is utilized in developing dyes, pigments, and other industrial chemicals.

Studies focusing on the interactions of 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride with biological targets are essential for understanding its mechanism of action. Preliminary findings suggest that it may affect cellular signaling pathways by interacting with specific enzymes or receptors. Further research is needed to identify these targets and elucidate the compound's full biological profile.

Similar Compounds

  • 2-Amino-3,8-dimethylquinoline hydrochloride
  • 7-Chloro-3,8-dimethylquinoline
  • 4-Amino-2,6-dimethylquinoline
  • 4-Amino-6,7-dimethylquinoline

Uniqueness

The uniqueness of 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride lies in its specific substitution pattern on the quinoline ring. This arrangement imparts distinct chemical properties that may not be present in similar compounds. For instance:

CompoundUnique Features
2-Amino-5-chloro-3,8-dimethylquinoline hydrochlorideUnique positioning of amino and chloro groups
2-Amino-3,8-dimethylquinoline hydrochlorideLacks chlorine at the 5-position
7-Chloro-3,8-dimethylquinolineDifferent chlorine positioning
4-Amino-2,6-dimethylquinolineDifferent methyl group positioning
4-Amino-6,7-dimethylquinolineLacks chlorine; different methyl group arrangement

This distinctive structure contributes to its specific reactivity and potential applications in research and industry.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

242.0377538 g/mol

Monoisotopic Mass

242.0377538 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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